molecular formula C16H13N5O4 B2528264 N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide CAS No. 338408-00-7

N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Cat. No.: B2528264
CAS No.: 338408-00-7
M. Wt: 339.311
InChI Key: HVRUITTYWYPZQL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxyphenyl group, a nitro group, and a 1,2,4-triazole ring. This specific molecular architecture, particularly the 1,2,4-triazole moiety, is commonly investigated in medicinal chemistry for its potential to interact with various biological targets . Compounds with the 1,2,4-triazole structure have been identified as key scaffolds in the development of potent and selective inhibitors for nuclear receptors like the Pregnane X Receptor (PXR) . The presence of the triazole ring and carboxamide linkage in this molecule suggests its potential utility as a building block in drug discovery or as a chemical probe for studying enzyme and receptor function . As a high-purity chemical, it is intended for laboratory research applications only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-25-13-4-2-3-12(8-13)19-16(22)11-5-6-14(15(7-11)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUITTYWYPZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves a multi-step process. One common method includes the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is advantageous due to its high yield and the ability to produce a wide range of derivatives by varying the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts has been shown to improve the efficiency and sustainability of the process . This method allows for the production of the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The nitro group can also undergo reduction to form reactive intermediates that further contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(3-Chlorophenyl)-3-Nitro-4-(1H-1,2,4-Triazol-1-yl)Benzenecarboxamide
  • Structure : Replaces the 3-methoxy group with 3-chloro.
  • Molecular Weight : 343.73 g/mol (C15H10ClN5O3) .
  • Lower solubility in polar solvents due to reduced polarity of Cl vs. OCH3.
  • Applications : Likely shares pesticidal applications with the target compound, as chloro-substituted triazoles are common in fungicides .
N-(3,4-Dimethoxyphenyl)-3-Nitro-4-(1H-1,2,4-Triazol-1-yl)Benzenecarboxamide
  • Structure : Adds a 4-methoxy group to the phenyl ring.
  • Molecular Weight : 369.33 g/mol (C17H15N5O5) .
  • Higher molecular weight may reduce bioavailability but improve thermal stability.
  • Applications : Enhanced solubility compared to chloro analogs, making it suitable for formulations requiring aqueous compatibility .

Heterocycle Variations

N-(4-Fluorophenyl)-3-Nitro-4-(1H-Pyrazol-1-yl)Benzenecarboxamide
  • Structure : Replaces triazole with pyrazole and substitutes 4-fluoro on the phenyl ring.
  • Molecular Weight : 338.33 g/mol (C16H11FN4O3) .
  • Key Differences :
    • Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower target affinity.
    • Fluorine’s electronegativity enhances metabolic stability and lipophilicity.
  • Applications: Potential use in pharmaceuticals where fluorine improves blood-brain barrier penetration .

Functional Group Positioning

N-(3-Chloro-4-Methoxyphenyl)-3-Nitro-4-(1H-1,2,4-Triazol-1-yl)Benzenecarboxamide
  • Structure : Combines 3-chloro and 4-methoxy substituents.
  • Molecular Weight : ~358 g/mol (estimated) .
  • Key Differences :
    • Synergistic effects of electron-withdrawing (Cl) and electron-donating (OCH3) groups may optimize binding to enzymatic pockets.
    • Higher steric hindrance could reduce off-target interactions.
  • Applications : Dual functionality makes it a candidate for multitarget agrochemicals .

Comparative Data Table

Compound Name Substituent(s) Heterocycle Molecular Weight (g/mol) Key Properties Potential Applications
N-(3-Methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide 3-OCH3 1,2,4-Triazole ~339 Balanced solubility, moderate reactivity Agrochemicals, Pharmaceuticals
N-(3-Chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide 3-Cl 1,2,4-Triazole 343.73 Enhanced electrophilicity Fungicides
N-(3,4-Dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide 3,4-(OCH3)2 1,2,4-Triazole 369.33 High solubility, thermal stability Water-soluble formulations
N-(4-Fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide 4-F Pyrazole 338.33 Lipophilic, metabolic stability CNS-targeting pharmaceuticals

Research Findings and Implications

  • Triazole vs. Pyrazole : Triazole-containing derivatives generally exhibit stronger hydrogen-bonding interactions, making them preferable for enzyme inhibition (e.g., CYP51 in fungi) compared to pyrazoles .
  • Substituent Effects : Methoxy groups improve solubility but may reduce potency compared to chloro or nitro groups, which enhance target binding via electron effects .

Notes

  • Synthesis Methods : Analogous compounds are typically synthesized via amide coupling between substituted benzoyl chlorides and amines, followed by heterocycle introduction .

Biological Activity

N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antitrypanosomatid properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound belongs to a class of nitrotriazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the coupling of a 3-methoxyphenyl amine with a nitro-substituted triazole moiety. The structural formula can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3

Antitrypanosomatid Activity

Recent studies have highlighted the antitrypanosomatid potential of compounds similar to this compound. For instance, a related compound (15g) demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited an IC50 value of 0.09 μM, which is notably more potent than the standard treatment benznidazole (IC50 = 6.15 μM) . This suggests that derivatives of this compound may also possess similar or enhanced biological activities.

The mechanism underlying the antichagasic activity appears to involve selective inhibition of type I nitro reductases (TcNTR I), which are crucial for the metabolism of nitro compounds in T. cruzi. This selectivity indicates a potential pathway for developing targeted therapies with reduced side effects.

Nonmutagenic Potential

Additionally, preliminary assessments have indicated that these compounds exhibit nonmutagenic properties when tested against various strains of Salmonella typhimurium (TA98, TA100, and TA102) . This characteristic is vital for any therapeutic candidate as it suggests a lower risk of carcinogenic effects.

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueSelectivity Index
15gAntichagasic0.09 μM>555.5
BenznidazoleAntichagasic6.15 μM>8.13

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Azide formation : React 3-methoxybenzyl chloride with sodium azide to generate the azide precursor .

Cycloaddition : Use a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. This step often requires anhydrous conditions and ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance yield .

Nitro-group introduction : Electrophilic nitration at the benzene ring using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) .
Optimization strategies include:

  • Varying catalyst concentrations (e.g., 5–10 mol% CuI).
  • Testing solvent systems (e.g., DMF vs. THF) for solubility and reactivity .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and substitution patterns. For example, the methoxy group (3-methoxyphenyl) shows a singlet at ~3.8 ppm in ¹H NMR .
  • X-ray Diffraction : Single-crystal X-ray analysis confirms the spatial arrangement of the nitro and triazole groups, critical for SAR studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    Ambiguities (e.g., tautomerism in the triazole ring) are resolved via 2D NMR (COSY, NOESY) and computational modeling .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based assays. For example, triazole derivatives show inhibition of GSK-3β (IC₅₀ < 1 µM in some analogs) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers address low yields in the final cycloaddition step during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace CuI with CuBr·SMe₂ or Cu(OTf)₂, which may improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields .
  • Purification Techniques : Use flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate the product from byproducts .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Purity Verification : Ensure compound purity (>95%) via HPLC with UV detection at 254 nm .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ calculations across multiple replicates to confirm reproducibility .
    Example: Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or culture media .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Replace the nitro group with cyano or trifluoromethyl to alter electron-withdrawing effects.
  • Vary the triazole’s N-substituents (e.g., 1H-1,2,4-triazol-1-yl vs. 1H-1,2,3-triazol-1-yl) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like GSK-3β or CYP51 .
  • Bioactivity Correlation : Tabulate IC₅₀ values against structural features (see Table 1).

Table 1 : Representative SAR Data for Analogous Compounds

Compound ModificationBiological TargetIC₅₀ (µM)Selectivity Index*
Nitro → TrifluoromethylGSK-3β0.8912.4
Triazole → TetrazoleCYP51 (Fungal)2.18.7
Methoxy → EthoxyS. aureus15.2N/A

*Selectivity Index = IC₅₀ (mammalian cells) / IC₅₀ (target).

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or anti-inflammatory effects?

  • Methodological Answer :
  • In Vitro Models :
  • Microglial Cells (BV2) : Measure TNF-α and IL-6 suppression via ELISA after LPS stimulation .
  • Neuronal Cultures (SH-SY5Y) : Assess protection against Aβ-induced toxicity using MTT and caspase-3 assays .
  • In Vivo Models :
  • Murine Neuroinflammation : Administer compound (10–50 mg/kg, oral) in LPS-challenged mice and quantify cytokine levels in brain homogenates .
  • Zebrafish Models : Evaluate blood-brain barrier penetration via fluorescent tracer assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Species Variability : Human vs. rodent microsomes may metabolize the compound differently due to CYP450 isoform expression .
  • Incubation Conditions : Ensure consistent NADPH cofactor levels and temperature (37°C).
    Example: A compound showing t₁/₂ = 120 min in human microsomes but t₁/₂ = 45 min in rat microsomes suggests species-specific CYP3A4/CYP2D6 involvement .

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